molecular formula C33H24IrN3 B7856225 CID 101142691

CID 101142691

Cat. No.: B7856225
M. Wt: 654.8 g/mol
InChI Key: QKBWDYLFYVXTGE-UHFFFAOYSA-N
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Description

CID 101142691 is an organoiridium complex with the chemical formula C₃₃H₂₄IrN₃. This compound is known for its electroluminescent properties, emitting green light. It is a derivative of iridium(III) bound to three monoanionic 2-pyridinylphenyl ligands. The compound is often used in the field of photoredox catalysis and organic light-emitting diodes (OLEDs) due to its high phosphorescence quantum yield .

Preparation Methods

The synthesis of CID 101142691 typically involves cyclometalation reactions between 2-phenylpyridine and iridium trichloride. The reaction can be represented by the following equation:

IrCl3+3C6H5-C5H4NIr(C6H4-C5H4N)3+3HCl\text{IrCl}_3 + 3 \text{C}_6\text{H}_5\text{-C}_5\text{H}_4\text{N} \rightarrow \text{Ir}(\text{C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N})_3 + 3 \text{HCl} IrCl3​+3C6​H5​-C5​H4​N→Ir(C6​H4​-C5​H4​N)3​+3HCl

This reaction is usually carried out under inert conditions to prevent oxidation and other side reactions .

Chemical Reactions Analysis

CID 101142691 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state complexes.

    Reduction: It can be reduced to lower oxidation state complexes.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

CID 101142691 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of CID 101142691 involves its ability to absorb light and enter an excited state. In this excited state, the compound can participate in electron transfer reactions, making it a powerful photoredox catalyst. The molecular targets and pathways involved include various organic substrates that undergo oxidation or reduction reactions .

Comparison with Similar Compounds

CID 101142691 is unique due to its high phosphorescence quantum yield and stability. Similar compounds include:

    Tris[2-(p-tolyl)pyridine]iridium(III): Similar structure but with a tolyl group instead of a phenyl group.

    Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III): Contains fluorine atoms, which can alter its electronic properties.

    Tris(2,2′-bipyridine)ruthenium(II) hexafluorophosphate: A ruthenium-based complex with similar photophysical properties.

Properties

InChI

InChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBWDYLFYVXTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C]=C1)C2=CC=CC=N2.C1=CC=C([C]=C1)C2=CC=CC=N2.C1=CC=C([C]=C1)C2=CC=CC=N2.[Ir]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24IrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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